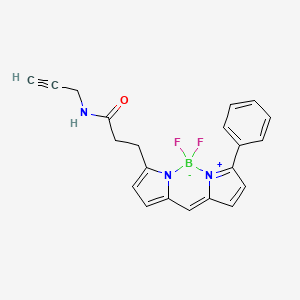
BDP R6G alkyne
描述
BDP R6G alkyne is a borondipyrromethene dye that has been specifically tuned to match the excitation and emission channels of the classical rhodamine 6G dye. This compound is known for its high extinction coefficient and excellent quantum yield, making it ideal for various labeling applications. The terminal alkyne derivative of BDP R6G is particularly useful for click chemistry, a powerful tool for bioconjugation and molecular labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BDP R6G alkyne involves the preparation of the borondipyrromethene core followed by the introduction of the alkyne functional group. The general synthetic route includes:
Formation of the Borondipyrromethene Core: This step involves the condensation of pyrrole with an aldehyde in the presence of a boron trifluoride etherate catalyst.
Introduction of the Alkyne Group: The alkyne group is introduced through a reaction with propargyl bromide under basic conditions, typically using potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation Reactions: Large-scale condensation of pyrrole and aldehyde.
Alkyne Functionalization: Introduction of the alkyne group using propargyl bromide in large reactors.
Purification: The final product is purified using column chromatography and recrystallization techniques to ensure high purity.
化学反应分析
Types of Reactions
BDP R6G alkyne primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage.
Common Reagents and Conditions
Reagents: Azides, copper sulfate, sodium ascorbate.
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the BDP R6G dye .
科学研究应用
BDP R6G alkyne has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking studies.
Medicine: Utilized in diagnostic assays and therapeutic monitoring.
Industry: Applied in the development of advanced materials and nanotechnology
作用机制
The mechanism of action of BDP R6G alkyne involves its ability to undergo click chemistry reactions, forming stable triazole linkages with azides. This reaction is facilitated by the presence of copper ions, which catalyze the cycloaddition process. The resulting conjugates are highly stable and retain the fluorescent properties of the BDP R6G dye, making them useful for various applications .
相似化合物的比较
BDP R6G alkyne is unique due to its high extinction coefficient, excellent quantum yield, and photostability. Similar compounds include:
BDP R6G amine: An amine derivative used for conjugation with electrophiles.
BDP R6G azide: An azide derivative used for click chemistry with alkynes.
BDP R6G carboxylic acid: A carboxylic acid derivative used for conjugation with amines
This compound stands out due to its terminal alkyne group, which allows for highly efficient and specific click chemistry reactions, making it a versatile tool in various scientific and industrial applications .
属性
IUPAC Name |
3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BF2N3O/c1-2-14-25-21(28)13-11-17-8-9-18-15-19-10-12-20(16-6-4-3-5-7-16)27(19)22(23,24)26(17)18/h1,3-10,12,15H,11,13-14H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYXFSSDBMYMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















